molecular formula C15H16N4 B2760869 2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile CAS No. 1164507-45-2

2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile

Cat. No. B2760869
CAS RN: 1164507-45-2
M. Wt: 252.321
InChI Key: NIFAOQFRVCSSLJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile” is a chemical compound with the molecular formula C15H16N4 . It has a molecular weight of 252.31 .

Scientific Research Applications

Alzheimer's Disease Diagnosis

One notable application is in the diagnosis of Alzheimer's Disease (AD) through the use of derivatives for positron emission tomography (PET) imaging. A hydrophobic radiofluorinated derivative was utilized to localize and monitor the development of neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of living AD patients. This technique, which involves the noninvasive monitoring of AP and NFT development, is expected to aid in the diagnostic assessment and treatment monitoring of AD patients (Shoghi-Jadid et al., 2002).

Heterocyclic Chemistry

The compound has also been implicated in heterocyclic chemistry research, particularly in the synthesis of various derivatives through reactions with dimethylformamide and phosphorus oxychloride. These reactions have led to the creation of structures with potential applications in materials science and pharmaceuticals (Mittelbach & Junek, 1982).

Chromene Derivatives Synthesis

Another study revisited the condensation of salicylic aldehydes with malononitrile, leading to the synthesis of new dimeric chromene derivatives. These compounds demonstrated significant bioactivity, including the inhibition of growth in fungi and reduction in the production of ochratoxin A by Aspergillus species (Costa et al., 2008).

Two-Photon Absorption Properties

Research into the photophysical characteristics of malononitrile derivatives revealed strong intramolecular charge transfer absorption bands and significant two-photon absorption cross-section values. These findings indicate potential applications in optical materials and photonics (Zhao et al., 2007).

Nonlinear Optical Materials

The synthesis and study of malononitrile derivatives for use as nonlinear optical materials have been reported. Despite crystallizing in a centrosymmetric space group, which excludes their application in the crystalline state, these compounds exhibit solvatochromic behavior with potential implications for optical device applications (Bogdanov et al., 2019).

properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(3-methylanilino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-12-5-4-6-14(9-12)18-8-7-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFAOQFRVCSSLJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.